1-Piperidin-4-YL-but-3-enylamine

Lipophilicity Drug-likeness Physicochemical profiling

1-Piperidin-4-YL-but-3-enylamine (CAS 865074-70-0; synonym: 1-(piperidin-4-yl)but-3-en-1-amine) is a C9H18N2 heterocyclic amine building block (MW 154.25 g/mol) belonging to the 4-substituted piperidine class. Its structure features a primary amine positioned directly on the but-3-enyl chain (allylic amine motif) linked to the piperidine C4 position (SMILES: C=CCC(C1CCNCC1)N), creating a distinctive scaffold with both a terminal alkene and an aliphatic primary amine available for orthogonal derivatization.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Cat. No. B13915670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperidin-4-YL-but-3-enylamine
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC=CCC(C1CCNCC1)N
InChIInChI=1S/C9H18N2/c1-2-3-9(10)8-4-6-11-7-5-8/h2,8-9,11H,1,3-7,10H2
InChIKeyIVGMZPJROWTBJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Piperidin-4-YL-but-3-enylamine (CAS 865074-70-0): Core Physicochemical Identity and Structural Classification for Informed Procurement


1-Piperidin-4-YL-but-3-enylamine (CAS 865074-70-0; synonym: 1-(piperidin-4-yl)but-3-en-1-amine) is a C9H18N2 heterocyclic amine building block (MW 154.25 g/mol) belonging to the 4-substituted piperidine class [1]. Its structure features a primary amine positioned directly on the but-3-enyl chain (allylic amine motif) linked to the piperidine C4 position (SMILES: C=CCC(C1CCNCC1)N), creating a distinctive scaffold with both a terminal alkene and an aliphatic primary amine available for orthogonal derivatization [1]. The molecule possesses two hydrogen bond donors (both on the exocyclic primary amine), two hydrogen bond acceptors (piperidine N and primary amine N), three rotatable bonds, a computed XLogP3-AA of 0.8, and a topological polar surface area (TPSA) of 38.1 Ų [1]. Commercially, the compound is supplied at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC analyses, as provided by Bidepharm .

Why 1-Piperidin-4-YL-but-3-enylamine Cannot Be Interchanged with Its Positional Isomer or Saturated Analogs in Synthesis and Screening Campaigns


Compounds sharing the C9H18N2 empirical formula and a piperidine core—including the positional isomer 1-(but-3-en-1-yl)piperidin-4-amine (CAS 1340237-71-9) and the saturated analog 1-butylpiperidin-4-amine (CAS 50534-21-9)—exhibit meaningfully divergent computed physicochemical properties that preclude generic interchange in medicinal chemistry workflows [1][2][3]. The target compound differs from its positional isomer in the location of the primary amine (on the butenyl chain vs. on the piperidine ring), producing a 0.2-unit lower XLogP3 (0.8 vs. 1.0), an additional hydrogen bond donor (2 vs. 1), and a 30% larger TPSA (38.1 vs. 29.3 Ų) [1][2]. These differences directly impact membrane permeability predictions, solubility, and pharmacokinetic parameter forecasts in early-stage drug discovery [1]. Furthermore, the allylic amine geometry in the target compound enables chemical transformations (e.g., allylic oxidation, directed C–H functionalization) that are inaccessible to the N-alkylated piperidin-4-amine isomer, making the choice of scaffold consequential for synthetic route design [3]. The quantitative evidence below establishes that procurement decisions must be scaffold-specific rather than class-generic.

Quantitative Differentiation Evidence: 1-Piperidin-4-YL-but-3-enylamine Versus Closest Structural Analogs


Evidence Item 1: Lipophilicity (XLogP3-AA) Differentiation Relative to Positional Isomer and Saturated Analog

1-Piperidin-4-YL-but-3-enylamine (CAS 865074-70-0) has a computed XLogP3-AA of 0.8, which is 0.2 log units lower than its positional isomer 1-(but-3-en-1-yl)piperidin-4-amine (CAS 1340237-71-9; XLogP3-AA = 1.0) and 0.3 log units lower than the fully saturated analog 1-butylpiperidin-4-amine (CAS 50534-21-9; XLogP3-AA = 1.1) [1][2]. This indicates measurably reduced lipophilicity for the target compound, attributable to the exocyclic primary amine placement on the butenyl chain rather than the piperidine ring [1].

Lipophilicity Drug-likeness Physicochemical profiling

Evidence Item 2: Hydrogen Bond Donor Count and Topological Polar Surface Area as Drivers of Solubility and Permeability Differentiation

The target compound possesses 2 hydrogen bond donors (HBD) and a TPSA of 38.1 Ų, compared to 1 HBD and a TPSA of 29.3 Ų for both the positional isomer 1-(but-3-en-1-yl)piperidin-4-amine (CAS 1340237-71-9) and the saturated analog 1-butylpiperidin-4-amine (CAS 50534-21-9) [1][2]. The additional HBD arises from the exocyclic primary amine on the butenyl chain; in the comparators, the primary amine resides on the piperidine ring where steric and electronic factors result in only one computed HBD [1].

Hydrogen bonding Polar surface area ADME prediction

Evidence Item 3: Commercial Purity Specification and Batch-Level QC Documentation Enabling Reproducible Research

1-Piperidin-4-YL-but-3-enylamine (CAS 865074-70-0) is commercially available from Bidepharm at a standard purity of 98%, with batch-specific QC documentation encompassing NMR, HPLC, and GC analyses provided for each production lot . In contrast, the positional isomer (CAS 1340237-71-9) is offered at 95% minimum purity by AKSci, with no publicly specified multi-method batch QC protocol . The saturated analog 4-piperidin-1-yl-butylamine (CAS 74247-30-6) is available at purities ranging from 95% to 98% across multiple vendors, though batch-level multi-technique QC is inconsistently provided .

Quality control Reproducibility Vendor specification

Evidence Item 4: Orthogonal Synthetic Handles (Allylic Amine + Terminal Alkene) Enable Divergent Derivatization Pathways Inaccessible to Isomeric Scaffolds

The target compound uniquely combines an allylic primary amine (C=CC–CH(NH2)–piperidine) with a terminal alkene in a single small-molecule scaffold (MW 154.25) [1]. This dual functionality permits orthogonal derivatization: the allylic amine can undergo reductive amination, amide coupling, or sulfonamide formation, while the terminal alkene is available for thiol–ene click chemistry, olefin metathesis, or hydroboration–oxidation [1][2]. The positional isomer (CAS 1340237-71-9) lacks the allylic amine motif (amine is on piperidine C4, not on the butenyl chain), while the saturated analog (CAS 50534-21-9) lacks the terminal alkene entirely, precluding alkene-specific transformations [3].

Synthetic chemistry Building block Orthogonal reactivity

Evidence Item 5: Environmental Hazard Classification (H410) Drives Differential Handling, Waste Disposal, and Regulatory Compliance Requirements

1-Piperidin-4-YL-but-3-enylamine carries an H410 hazard statement ('Very toxic to aquatic life with long lasting effects'), classified as Aquatic Chronic Category 1 under the GHS framework [1]. This classification implies an NOEC/EC10 ≤ 0.1 mg/L for aquatic organisms and that the substance is not readily biodegradable, per ECHA guidance R.11 [1]. In contrast, the saturated analog 1-butylpiperidin-4-amine (CAS 50534-21-9) carries hazard statements limited to H227 (combustible liquid), H302 (harmful if swallowed), H314 (severe skin burns), and H335 (respiratory irritation), without an aquatic chronic toxicity classification [2]. The H410 classification for the target compound mandates specific waste handling procedures, secondary containment, and regulatory reporting that differ materially from those required for the saturated analog.

Environmental safety Regulatory compliance Hazard classification

Optimal Deployment Scenarios for 1-Piperidin-4-YL-but-3-enylamine Based on Quantitative Differentiation Evidence


Scenario 1: Fragment-Based and Diversity-Oriented Synthesis Libraries Requiring Orthogonal Derivatization Vectors

Programs conducting diversity-oriented synthesis (DOS) or fragment-based drug discovery (FBDD) benefit from the target compound's two orthogonal reactive handles—the allylic primary amine and the terminal alkene—enabling parallel diversification along independent vectors from a single 154.25 Da building block [1]. The 98% purity with batch-level NMR, HPLC, and GC QC documentation minimizes the risk of impurity-derived false structure–activity signals in primary screening [2]. This scenario is supported by Evidence Items 3 and 4 above.

Scenario 2: CNS Drug Discovery Programs That Require Reduced Lipophilicity and Controlled Hydrogen Bonding for Optimized BBB Penetration Profiles

The target compound's XLogP3-AA of 0.8 (Δ = −0.2 to −0.3 vs. structural analogs) combined with its elevated HBD count (2 vs. 1) and TPSA (38.1 vs. 29.3 Ų) make it a suitable starting scaffold for CNS drug discovery programs where reduced lipophilicity and increased polarity are predicted to lower nonspecific tissue binding while potentially maintaining acceptable passive permeability [1][2]. Piperidine derivatives are a well-established privileged scaffold in CNS drug discovery, with numerous FDA-approved examples [3]. This scenario is directly supported by Evidence Items 1 and 2.

Scenario 3: Bioconjugation and Chemical Biology Probe Synthesis Exploiting the Terminal Alkene Handle

The terminal alkene of 1-Piperidin-4-YL-but-3-enylamine provides a specific chemical handle for thiol–ene click chemistry, enabling site-selective bioconjugation to cysteine-containing peptides or proteins, or attachment to solid supports for affinity chromatography [1]. The allylic amine can be orthogonally protected or derivatized prior to alkene conjugation, enabling stepwise functionalization strategies that are not feasible with the positional isomer or saturated analog [1]. This scenario is supported by Evidence Item 4.

Scenario 4: Sigma Receptor and GPCR Ligand Discovery Leveraging the Piperidine Pharmacophore with Allylic Amine Modifications

Piperidine-based scaffolds are extensively validated as sigma receptor ligands and GPCR modulators, with numerous analogs showing nanomolar-range affinities [1][2]. While direct binding data for the unsubstituted target compound are not publicly available as of May 2026, its allylic amine geometry provides a distinct vector for N-functionalization relative to piperidine-C4-amine isomers, enabling exploration of novel chemical space in sigma-1/sigma-2 selectivity campaigns [1][2]. The H410 environmental hazard classification (Evidence Item 5) further necessitates appropriate containment and waste disposal protocols when deploying this compound at scale in such programs.

Quote Request

Request a Quote for 1-Piperidin-4-YL-but-3-enylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.